1-(5-Bromopyridin-2-yl)thiourea chemical properties
1-(5-Bromopyridin-2-yl)thiourea chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromopyridin-2-yl)thiourea
Executive Summary
This technical guide provides a comprehensive analysis of 1-(5-Bromopyridin-2-yl)thiourea, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Thiourea derivatives are recognized for their wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a 5-bromopyridine moiety introduces a versatile functional handle for further chemical modification, making this compound a valuable scaffold for drug discovery and the development of novel molecular entities. This document details the compound's structural and physicochemical properties, provides a validated synthesis protocol, explores its characteristic reactivity, and discusses its potential applications, with a focus on serving researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Privileged Structures
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a wide array of therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. Both the thiourea moiety and the pyridine ring fall into this category.[3]
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Thiourea Moiety: The -(NH)C(=S)(NH)- linker is a bioisostere of the urea group and is integral to numerous compounds with diverse pharmacological properties, including antiviral, anticonvulsant, and antimicrobial effects.[3] Its hydrogen bonding capabilities and conformational flexibility allow for potent interactions with biological macromolecules.
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Bromopyridine Ring: The pyridine ring is a cornerstone of many pharmaceuticals. The inclusion of a bromine atom at the 5-position serves two primary purposes: it modulates the electronic properties of the ring and, more importantly, provides a reactive site for advanced synthetic transformations, such as transition-metal-catalyzed cross-coupling reactions.
The convergence of these two privileged structures in 1-(5-Bromopyridin-2-yl)thiourea creates a molecule with inherent potential as both a biologically active agent and a versatile building block for chemical library synthesis.
Physicochemical and Structural Properties
The fundamental properties of 1-(5-Bromopyridin-2-yl)thiourea are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
Core Compound Data
| Property | Value | Source |
| IUPAC Name | 1-(5-bromopyridin-2-yl)thiourea | PubChem |
| Molecular Formula | C₆H₆BrN₃S | Derived |
| Molecular Weight | 232.09 g/mol | Derived |
| Appearance | Expected to be an off-white to pale yellow solid | General Observation |
| CAS Number | Not explicitly assigned; derived from precursors | N/A |
Chemical Structure and Tautomerism
The molecular architecture is defined by a thiourea linker attached to the C2 position of a pyridine ring, which is substituted with a bromine atom at the C5 position.
Caption: Chemical structure of 1-(5-Bromopyridin-2-yl)thiourea.
Like other thioureas, this compound can exist in equilibrium between its thione (C=S) and thiol (C-SH) tautomeric forms. The thione form is generally more stable and prevalent, particularly in aqueous solutions.[1] This equilibrium is crucial as the thiol form can exhibit distinct reactivity, especially in coordination chemistry and certain biological interactions.
Synthesis and Characterization
The synthesis of 1-(5-Bromopyridin-2-yl)thiourea is a logical, multi-step process that relies on well-established organic chemistry principles. The trustworthiness of the final product depends on a robust synthetic protocol followed by rigorous purification and characterization.
Synthetic Workflow
The most direct synthetic strategy involves the preparation of the key intermediate, 2-amino-5-bromopyridine, followed by its conversion to the target thiourea. This approach ensures high yields and avoids the generation of significant by-products.
Caption: Synthetic workflow for 1-(5-Bromopyridin-2-yl)thiourea.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from established methods for the selective bromination of 2-aminopyridine.[4] The use of phenyltrimethylammonium tribromide (PTT) as a brominating agent is advantageous as it is a solid, easy-to-handle source of bromine that often leads to cleaner reactions and higher selectivity compared to using liquid Br₂.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as chloroform or methylene chloride (approx. 30 mL per gram of starting material).
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Bromination: To the stirred solution, add phenyltrimethylammonium tribromide (1.0-1.1 eq) portion-wise over 15 minutes at room temperature. The reaction is mildly exothermic.
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Reaction Monitoring: Stir the reaction mixture at 30-40 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Basify the aqueous layer with sodium bicarbonate solution and extract the product with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-5-bromopyridine as a solid.[5]
Protocol 2: Synthesis of 1-(5-Bromopyridin-2-yl)thiourea
This step involves the conversion of the amino group into a thiourea. A common method is via an in-situ generated isothiocyanate.
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Isothiocyanate Formation: In a flask, combine benzoyl chloride (1.1 eq) and ammonium thiocyanate (1.2 eq) in anhydrous acetone. Reflux the mixture for 30 minutes to form benzoyl isothiocyanate.
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Nucleophilic Addition: Cool the mixture and add a solution of 2-amino-5-bromopyridine (1.0 eq) in acetone. Reflux the new mixture for 4-6 hours. This forms the intermediate N-benzoyl-N'-(5-bromopyridin-2-yl)thiourea.
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Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (2M, 2.0 eq) and stir vigorously at room temperature for 2-3 hours to hydrolyze the benzoyl group.
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Isolation: Neutralize the reaction mixture carefully with dilute HCl. The product, 1-(5-Bromopyridin-2-yl)thiourea, will often precipitate out of the solution.
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Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Characterization
Confirmation of the final structure is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Features |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic doublet and doublet-of-doublets splitting patterns. - N-H Protons: Two broad singlets in the downfield region (δ 8.0-11.0 ppm), which are exchangeable with D₂O. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm). - Thione Carbon (C=S): A characteristic downfield signal (δ 175-185 ppm). |
| FT-IR (cm⁻¹) | - N-H Stretching: Broad bands around 3100-3400 cm⁻¹. - C=S Stretching: A strong absorption band around 1250-1350 cm⁻¹. - C-Br Stretching: A signal in the fingerprint region, typically around 500-650 cm⁻¹. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z ≈ 232.97 (with characteristic bromine isotope pattern M and M+2 in a ~1:1 ratio). |
Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-(5-Bromopyridin-2-yl)thiourea is governed by its three key functional components: the thiourea linker, the pyridine nitrogen, and the carbon-bromine bond. This multi-faceted reactivity makes it a highly valuable synthetic intermediate.
Caption: Key reactive sites on 1-(5-Bromopyridin-2-yl)thiourea.
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Thiourea Moiety (Site A): The sulfur and nitrogen atoms are nucleophilic. The thiourea group can react with electrophiles like α-haloketones to form thiazole rings, a common strategy in medicinal chemistry to build more complex heterocyclic systems.
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Pyridine Nitrogen (Site B): As a basic site, the pyridine nitrogen can be protonated or alkylated. This influences the molecule's solubility and its ability to interact with biological targets through ionic bonds.
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Carbon-Bromine Bond (Site C): This is arguably the most valuable site for drug development professionals. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions such as:
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Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
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Heck Coupling: Reaction with alkenes to form new C-C bonds. This allows for the systematic and efficient diversification of the core scaffold, enabling the exploration of structure-activity relationships (SAR).
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Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product but a strategic starting point for the discovery of new therapeutic agents. Its value lies in its potential as a core scaffold for combinatorial chemistry and library development.
Known Biological Activities of Related Compounds
Thiourea derivatives have been extensively investigated and have demonstrated a remarkable range of biological activities, including:
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Anticancer: Some thiourea-containing drugs, like Sorafenib, are used clinically.[6]
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Antimicrobial: The thiourea motif is present in compounds active against various bacteria and fungi.[1]
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Enzyme Inhibition: Pyrimidine-thiourea derivatives have shown potent inhibition of α-glucosidase, an important target in the management of type II diabetes.[7]
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Antiviral: N-phenylthioureas have been studied for their activity against viruses, including HIV.[8]
A Scaffold for Library Synthesis
The true potential of 1-(5-Bromopyridin-2-yl)thiourea is realized when it is used as a template for creating a library of analogues for high-throughput screening.
Caption: Diversification strategy using the core scaffold.
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Vector 1 (C5-Position): The bromine atom can be replaced with a vast array of chemical groups (aryl, heteroaryl, alkyl, amino) using cross-coupling chemistry. This allows for fine-tuning of steric and electronic properties to optimize binding at a biological target.
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Vector 2 (Thiourea N-H): The terminal amino group of the thiourea moiety can be acylated or alkylated, introducing another point of diversity to explore how different substituents in this region affect biological activity.
Conclusion
1-(5-Bromopyridin-2-yl)thiourea is a strategically designed molecule that combines the favorable biological properties of the thiourea functional group with the synthetic versatility of a bromopyridine ring. While its intrinsic activity warrants investigation, its primary value lies in its role as a powerful and adaptable scaffold for the synthesis of compound libraries aimed at drug discovery. The reliable synthetic pathways and the well-understood reactivity of its functional groups make it an essential tool for medicinal chemists seeking to develop next-generation therapeutic agents. Future research should focus on the systematic exploration of its diversification potential through parallel synthesis and subsequent screening against a broad range of biological targets.
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